

# An In-depth Technical Guide to diSulfo-Cy3 Alkyne

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## Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B15598269*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **diSulfo-Cy3 alkyne**, a water-soluble fluorescent dye essential for the precise labeling of biomolecules. It details the chemical and spectral properties, experimental protocols for its use in click chemistry, and the underlying reaction workflows.

## Core Compound Characteristics

**diSulfo-Cy3 alkyne** is a bright, orange-fluorescent dye specifically engineered for high water solubility and effective bioconjugation.[1][2] The presence of two sulfonate (diSulfo) groups enhances its hydrophilic nature, making it ideal for labeling proteins, peptides, and nucleic acids in aqueous environments without the need for organic solvents.[2][3] The terminal alkyne group enables the covalent attachment of the dye to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4][5] This reaction forms a stable triazole linker, ensuring a robust and permanent label.[1] The dye's fluorescence is intense and photostable, making it compatible with a wide array of fluorescence-based detection methods, including microscopy, flow cytometry, and gel imaging.[5][6]

## Physicochemical and Spectroscopic Properties

The quantitative data for **diSulfo-Cy3 alkyne** are summarized below. These properties are crucial for designing and executing labeling experiments and for selecting appropriate instrumentation for fluorescence detection.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	2055138-88-8	[4][5][7][8]
Molecular Formula	C <sub>33</sub> H <sub>38</sub> N <sub>3</sub> NaO <sub>7</sub> S <sub>2</sub>	[7]
Molecular Weight	~675.8 g/mol	[7]
Solubility	Water, DMSO, DMF	[1][7]
Purity	≥95%	[1][4][7]
Storage Conditions	-20°C, protected from light, desiccated	[5][7]

Table 2: Spectroscopic Properties

Property	Value	Source(s)
Excitation Maximum (λ <sub>abs</sub> )	548 - 555 nm	[1][7]
Emission Maximum (λ <sub>em</sub> )	567 - 572 nm	[1][7]
Extinction Coefficient	~150,000 - 162,000 cm <sup>-1</sup> M <sup>-1</sup>	[1][7]
Fluorescence Quantum Yield (Φ)	~0.15	[7]
Spectrally Similar Dyes	Cy3, Alexa Fluor® 555, DyLight® 555	[1]

## Experimental Protocols

The following is a detailed methodology for labeling an azide-modified protein with **diSulfo-Cy3 alkyne** using a copper-catalyzed click reaction (CuAAC).

Materials:

- Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO<sub>4</sub>) solution (e.g., 20 mM in water)
- Reducing agent solution (e.g., 50 mM Sodium Ascorbate or THPTA in water, freshly prepared)
- Copper ligand (e.g., TBTA) in DMSO or aqueous buffer
- Purification column (e.g., size-exclusion chromatography) to remove excess dye

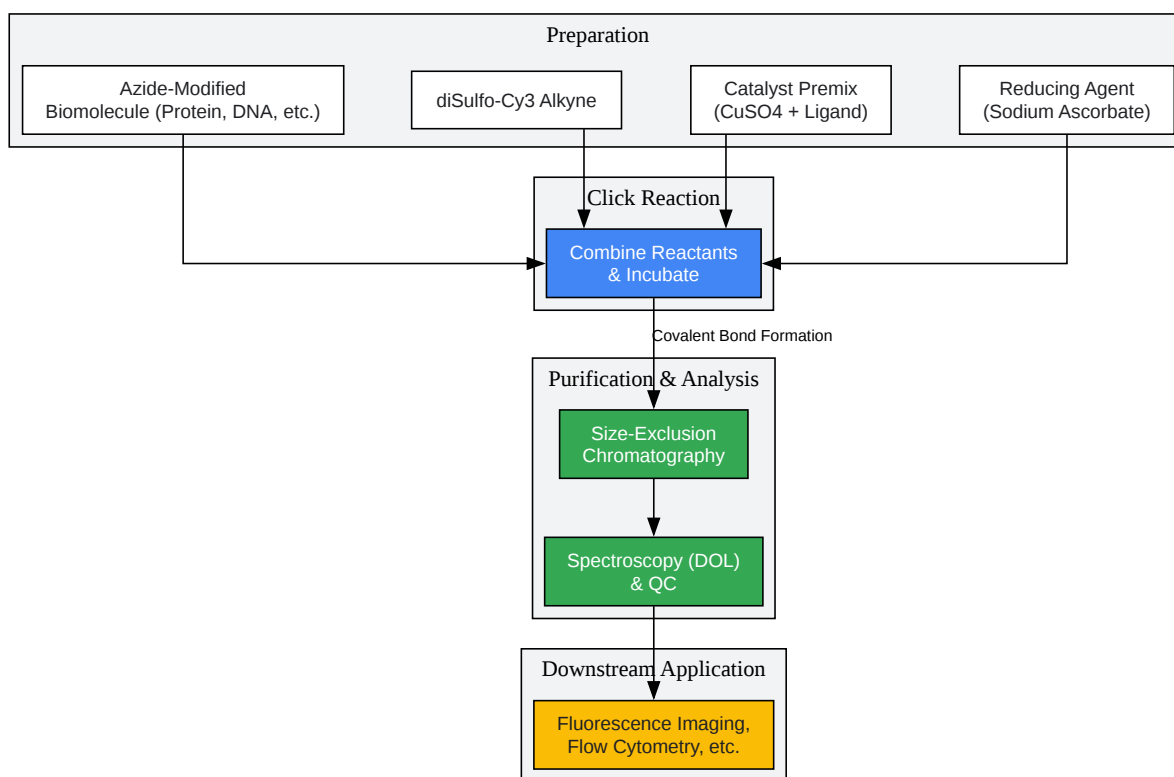
Protocol:

- Reagent Preparation:
  - Prepare a stock solution of **diSulfo-Cy3 alkyne** (e.g., 1-10 mM) in water or DMSO.
  - Prepare a fresh stock solution of the reducing agent (e.g., Sodium Ascorbate) at 50 mM in water.
  - Prepare the catalyst premix: Mix the Copper(II) sulfate solution with the copper ligand solution in an appropriate molar ratio (typically 1:2 to 1:5).
- Reaction Setup:
  - In a microcentrifuge tube, add the azide-modified protein to its final desired concentration (e.g., 1-10 mg/mL).
  - Add the **diSulfo-Cy3 alkyne** stock solution to the protein solution. A 5- to 20-fold molar excess of dye over protein is a common starting point.

- Add the catalyst premix (Copper/Ligand) to the reaction mixture. The final copper concentration is typically in the range of 50-200  $\mu\text{M}$ .
- Initiate the reaction by adding the freshly prepared reducing agent to a final concentration of approximately 1-5 mM.
- Incubation:
  - Mix the components gently by pipetting or brief vortexing.
  - Incubate the reaction at room temperature for 1-2 hours.[9] Protect the mixture from light to prevent photobleaching of the dye.[9] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
- Stopping the Reaction (Optional):
  - The reaction can be stopped by adding a chelating agent like EDTA to sequester the copper catalyst or by proceeding directly to purification.[9]
- Purification:
  - Remove the unreacted **diSulfo-Cy3 alkyne** and other reaction components from the labeled protein.
  - This is typically achieved using size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.
  - Collect the fractions containing the fluorescently labeled protein.
- Characterization:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~550 nm).
  - The labeled protein is now ready for use in downstream applications such as fluorescence microscopy, flow cytometry, or western blotting.

## Signaling Pathways and Workflows

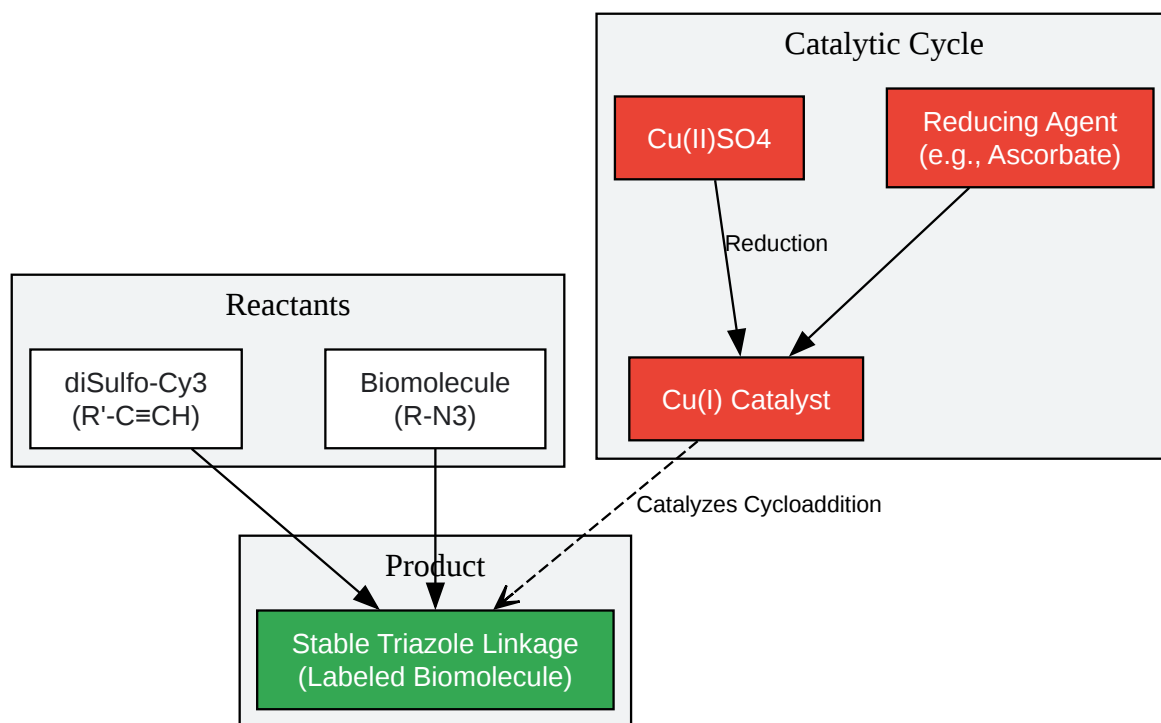
The utility of **diSulfo-Cy3 alkyne** is centered on the "click chemistry" workflow, which provides a highly specific and efficient method for bioconjugation.



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Caption: Experimental workflow for labeling biomolecules.

The core of this workflow is the CuAAC reaction. The alkyne on the dye and the azide on the biomolecule do not react on their own. The copper(I) catalyst, generated in situ from copper(II) by a reducing agent, is essential for cycloaddition.



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## References

- 1. Sulfo Cy3 Alkyne | AxisPharm [[axispharm.com](http://axispharm.com)]
- 2. lumiprobe.com [[lumiprobe.com](http://lumiprobe.com)]
- 3. Sulfo-Cy3-NHS | BroadPharm [[broadpharm.com](http://broadpharm.com)]

- [4. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm \[axispharm.com\]](#)
- [5. lumiprobe.com \[lumiprobe.com\]](#)
- [6. alfa-chemistry.com \[alfa-chemistry.com\]](#)
- [7. diSulfo-Cy3 alkyne, 2055138-88-8 | BroadPharm \[broadpharm.com\]](#)
- [8. medchemexpress.com \[medchemexpress.com\]](#)
- [9. interchim.fr \[interchim.fr\]](#)
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